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This technical guide provides a comprehensive overview of the key spectroscopic data for 3-
Aminotetrahydrofuran-3-carboxylic acid (CAS No. 125218-55-5), a heterocyclic amino acid

of interest to researchers, scientists, and professionals in the field of drug development. This

document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, alongside detailed experimental protocols for these analytical

techniques.

Introduction
3-Aminotetrahydrofuran-3-carboxylic acid, with the molecular formula C₅H₉NO₃ and a

molecular weight of 131.13 g/mol , is a non-proteinogenic amino acid.[1] Its structure, featuring

a tetrahydrofuran ring, a carboxylic acid, and an amino group, makes it a valuable building

block in medicinal chemistry. Understanding its spectroscopic properties is crucial for its

identification, characterization, and quality control in synthetic processes.

Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for 3-
Aminotetrahydrofuran-3-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available experimental spectrum for 3-Aminotetrahydrofuran-3-carboxylic
acid is not readily found in common databases, the expected chemical shifts for ¹H and ¹³C

NMR can be predicted based on the functional groups present.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm) Multiplicity Assignment

~ 2.0 - 2.5 m H-4

~ 3.5 - 4.0 m H-2, H-5

(variable) br s -NH₂

(variable) br s -COOH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm) Assignment

~ 35 - 45 C-4

~ 60 - 70 C-3

~ 65 - 75 C-2, C-5

~ 170 - 180 C-1 (C=O)

Infrared (IR) Spectroscopy
The IR spectrum of 3-Aminotetrahydrofuran-3-carboxylic acid is expected to show

characteristic absorption bands for its functional groups.

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Functional Group Vibration

3300 - 2500 (broad) O-H (Carboxylic Acid) Stretching

3400 - 3200 N-H (Amine) Stretching

2960 - 2850 C-H (Aliphatic) Stretching

~ 1710 C=O (Carboxylic Acid) Stretching

~ 1600 N-H (Amine) Bending

~ 1100 C-O (Ether) Stretching

Mass Spectrometry (MS)
GC-MS data for 3-Aminotetrahydrofuran-3-carboxylic acid is available from the NIST Mass

Spectrometry Data Center.[1]

Table 4: Mass Spectrometry Data

m/z Relative Intensity Proposed Fragment

131 Low [M]⁺ (Molecular Ion)

86 Moderate [M - COOH]⁺

55 High [C₃H₅N]⁺ or [C₃H₃O]⁺

54 High [C₃H₄N]⁺ or [C₃H₂O]⁺

42 High [C₂H₄N]⁺ or [C₂H₂O]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Dissolve approximately 5-10 mg of 3-Aminotetrahydrofuran-3-carboxylic acid in 0.5-0.7

mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H NMR:

Acquire a one-dimensional proton spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5

seconds, number of scans 16-64.

Solvent signal suppression techniques may be required for D₂O.

¹³C NMR:

Acquire a proton-decoupled carbon spectrum.

Typical parameters: pulse angle 30-45°, acquisition time 1-2 seconds, relaxation delay 2-5

seconds, number of scans 1024 or more depending on sample concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small amount of the solid 3-Aminotetrahydrofuran-3-carboxylic acid sample

directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectrometer: A Fourier-transform infrared spectrometer.

Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to sample

analysis.

Mass Spectrometry (MS)
Instrumentation (Gas Chromatography-Mass Spectrometry - GC-MS):

Gas Chromatograph:

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Inlet: Split/splitless injector, with a typical injection volume of 1 µL.

Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g.,

250 °C) at a rate of 10-20 °C/min.

Mass Spectrometer:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 40-400.

Sample Preparation:

Due to the low volatility of the amino acid, derivatization (e.g., silylation or esterification) is

typically required before GC-MS analysis.
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Visualization of Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the

spectroscopic data described.
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Caption: Workflow for Spectroscopic Analysis.

This guide serves as a foundational resource for the spectroscopic characterization of 3-
Aminotetrahydrofuran-3-carboxylic acid. The provided data and protocols are intended to

aid in the identification and quality assessment of this compound in a research and

development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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